molecular formula C39H50N8O14 B608809 Mal-amido-PEG2-Val-Cit-PAB-PNP CAS No. 2112738-13-1

Mal-amido-PEG2-Val-Cit-PAB-PNP

Cat. No. B608809
CAS RN: 2112738-13-1
M. Wt: 854.87
InChI Key: PAGAOQLHMRBQFV-QGRQJHSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide groups are known for reacting specifically with thiol (-SH) groups, such as those present in cysteine residues of proteins .


Synthesis Analysis

This compound is a non-natural amino acid with a polar group that can be linked to the N-terminus of a protein through a reversible chemical reaction . This chemical reagent adds a specific marker to the N-terminus of the protein, making it easier to detect and separate . Therefore, this compound is widely used in proteomics research .


Molecular Structure Analysis

The chemical formula of this compound is C39H50N8O14 . Its exact mass is 854.34 and its molecular weight is 854.870 . The elemental analysis shows that it contains C (54.80%), H (5.90%), N (13.11%), and O (26.20%) .


Chemical Reactions Analysis

This compound is a cleavable ADC linker containing a maleimide group that can react with thiol-containing molecules . The Val-Cit will specifically be cleaved by Cathepsin B . PNP can be substituted by nucleophiles .


Physical And Chemical Properties Analysis

This compound is a pale yellow powder . It is a cleavable ADC linker with a maleimide group that can react with thiol-containing molecules . It can be used in the synthesis of antibody-drug conjugates (ADCs) . The storage conditions are dry and dark, short-term (a few days to a few weeks) at 0-4°C, long-term (several months to several years) at -20°C .

Scientific Research Applications

Redox-Responsive Polymers for Gene Delivery

  • Study Focus : Hyperbranched poly(amido amine)s (PAAs) with tertiary amino cores and amine, poly(ethylene glycol) (PEG) terminal groups are prepared for DNA delivery.
  • Key Findings : These polymers efficiently condense DNA into nanoparticles, demonstrating potential in gene delivery applications with low cytotoxicity and high transfection efficiency.
  • Relevance : While not directly studying Mal-amido-PEG2-Val-Cit-PAB-PNP, this research highlights the utility of similar PEG-based polymers in gene delivery systems, which may be relevant for the compound (Ping et al., 2013).

Gene Delivery with PEGylated Polymers

  • Study Focus : Investigation into the gene delivery capabilities of poly(ethylene glycol) (PEG) conjugated branched disulfide-containing poly(amido ethyleneimines).
  • Key Findings : Mixing various amounts of PEGylated polymers with their unPEGylated counterparts altered polyplex characteristics for optimal stability and biological activity, important in gene delivery.
  • Relevance : This study underscores the significance of PEGylation in improving the efficacy of gene delivery systems, which may be pertinent to the applications of this compound (Brumbach et al., 2010).

Bioreducible Polymers for Nonviral Gene Vectors

  • Study Focus : Novel bioreducible poly(amido amine)s (SS-PAAs) synthesized for use as nonviral gene vectors.
  • Key Findings : These polymers are stable in physiological conditions but degrade in a reductive environment, effectively condensing DNA into stable and positively charged polyplexes.
  • Relevance : The study illustrates the potential of poly(amido amine)s in gene delivery, which might extend to similar compounds like this compound (Lin et al., 2007).

PEGylation of Proteins for Enhanced Stability

  • Study Focus : PEGylation of hen egg-white lysozyme with methoxypolyethylene glycol-p-nitrophenyl carbonate (mPEG-pNP).
  • Key Findings : The PEGylated lysozyme retained full enzyme activity and showed enhanced physical and thermal stabilities.
  • Relevance : This paper demonstrates the benefits of PEGylation in improving protein stability, which could be applicable to the development or application of this compound (Freitas & Abrahão-Neto, 2010).

Mechanism of Action

Target of Action

The primary target of Mal-amido-PEG2-Val-Cit-PAB-PNP is the cysteine residues in proteins . The maleimide group in the compound is a thiol-specific covalent linker, which is used to label these cysteine residues .

Mode of Action

this compound is a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) . The compound contains a maleimide group that can react with thiol-containing molecules . The Val-Cit group in the compound is specifically cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome, ensuring that the ADC payload is only released within the cell .

Biochemical Pathways

The Val-Cit-PAB linkers in this compound are cleaved by cytoplasmic peptidases . This cleavage triggers the release of the drug payload at a specific point, as decided by the medicinal chemist . The payload then interacts with its target, leading to the desired therapeutic effect.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structure. The compound contains a hydrophilic PEG spacer, which improves its water solubility . This property can enhance the bioavailability of the compound.

Result of Action

The result of the action of this compound is the release of the ADC payload within the cell . This intracellular release is due to the specific cleavage of the Val-Cit group by Cathepsin B . The released payload can then interact with its target, leading to the desired therapeutic effect.

Action Environment

The action of this compound is influenced by the cellular environment. The presence of the enzyme Cathepsin B in the lysosome is crucial for the cleavage of the Val-Cit group and the subsequent release of the ADC payload . Furthermore, the pH range of 6.5 to 7.5 is optimal for the reactivity of the maleimide group towards thiol groups . Therefore, changes in these environmental factors could influence the action, efficacy, and stability of this compound.

Safety and Hazards

The safety data sheet for Mal-amido-PEG2-Val-Cit-PAB-PNP can be found on the BroadPharm website . All products from TargetMol, including this compound, are for research use only and not for human or veterinary or therapeutic use .

Future Directions

The use of cleavable linkers in the development of ADCs allows a medicinal chemist to decide the point where the drug payload is released to the cell . Val-Cit-PAB linkers are cleaved by cytoplasmic peptidases . This suggests that Mal-amido-PEG2-Val-Cit-PAB-PNP and similar compounds have a promising future in the field of ADC research .

properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAOQLHMRBQFV-QGRQJHSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2112738-13-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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